5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazatricyclo structure: This can be achieved through a series of cyclization reactions.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Addition of the imino group: This can be done through a condensation reaction with an appropriate amine.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imino group or other reducible functionalities.
Substitution: The sulfonyl and phenylethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be studied for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one: This compound shares the triazatricyclo core but lacks the sulfonyl and phenylethyl groups.
2-Chloro-4-fluorobenzenesulfonyl chloride: This compound contains the sulfonyl group but lacks the triazatricyclo structure.
Uniqueness
The uniqueness of 5-(4-Fluorobenzenesulfonyl)-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of multiple functional groups within a single molecule
Properties
Molecular Formula |
C26H21FN4O3S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21FN4O3S/c1-17-6-5-14-31-24(17)29-25-21(26(31)32)16-22(35(33,34)20-11-9-19(27)10-12-20)23(28)30(25)15-13-18-7-3-2-4-8-18/h2-12,14,16,28H,13,15H2,1H3 |
InChI Key |
OFYXZOLPJSXERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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